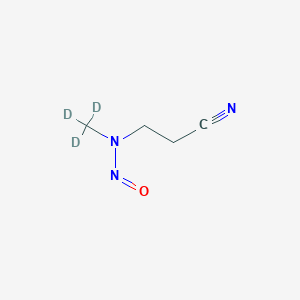

3-(Methyl-nitrosoamino)propionitrile-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C4H7N3O |

|---|---|

Molecular Weight |

116.14 g/mol |

IUPAC Name |

N-(2-cyanoethyl)-N-(trideuteriomethyl)nitrous amide |

InChI |

InChI=1S/C4H7N3O/c1-7(6-8)4-2-3-5/h2,4H2,1H3/i1D3 |

InChI Key |

HZDLDFBKYBGNHG-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC#N)N=O |

Canonical SMILES |

CN(CCC#N)N=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Methyl-nitrosoamino)propionitrile-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Methyl-nitrosoamino)propionitrile-d3 (MNPN-d3), a deuterated isotopologue of the potent carcinogen 3-(Methyl-nitrosoamino)propionitrile (MNPN). MNPN is a nitrosamine (B1359907) compound that has been identified in the saliva of betel quid chewers and is associated with an increased risk of oral and esophageal cancers.[1] MNPN-d3 serves as a critical internal standard for the accurate quantification of MNPN in various biological and environmental matrices. This guide details the synthesis, physicochemical properties, and analytical applications of MNPN-d3. Furthermore, it delves into the carcinogenic mechanism of MNPN, including its metabolic activation and interaction with DNA, and provides relevant toxicological data. Experimental protocols for the synthesis and analysis are also presented to aid researchers in their studies.

Introduction

3-(Methyl-nitrosoamino)propionitrile (MNPN) is a potent N-nitrosamine carcinogen.[1] Its deuterated analog, this compound (MNPN-d3), is an essential tool in the analytical workflow for the detection and quantification of MNPN. The stable isotope label allows for its use as an internal standard in mass spectrometry-based methods, correcting for variations in sample preparation and instrument response, thereby ensuring accurate and precise measurements.

Physicochemical Properties

The key physicochemical properties of MNPN-d3 and its non-deuterated counterpart are summarized in the table below.

| Property | This compound (MNPN-d3) | 3-(Methyl-nitrosoamino)propionitrile (MNPN) |

| CAS Number | 1329834-39-0[1] | 60153-49-3[2] |

| Molecular Formula | C4H4D3N3O[1] | C4H7N3O[2] |

| Molecular Weight | 116.14 g/mol [1] | 113.12 g/mol [2] |

| Appearance | Not available (typically a light yellow liquid) | Light yellow liquid[2] |

| Synonyms | 3-[Methyl-d3)nitrosoamino]propanenitrile; 3-[N-Nitroso(methyl-d3)amino]propionitrile[1] | 3-(Methylnitrosoamino)propanenitrile; 3-(N-Nitrosomethylamino)propionitrile[2] |

Synthesis

The synthesis of this compound involves a two-step process: the synthesis of the precursor 3-(Methylamino-d3)propionitrile, followed by nitrosation.

Synthesis of 3-(Methylamino-d3)propionitrile

A common method for the synthesis of β-aminopropionitriles is the Michael addition of an amine to acrylonitrile (B1666552).

-

Reaction:

-

Experimental Protocol:

-

In a sealed reaction vessel, deuterated methylamine (B109427) (CD3NH2) is reacted with acrylonitrile in a suitable solvent, such as ethanol (B145695) or water.

-

The reaction is typically carried out at room temperature or with gentle heating.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude 3-(Methylamino-d3)propionitrile is purified by vacuum distillation or column chromatography.

-

Nitrosation of 3-(Methylamino-d3)propionitrile

The final step is the nitrosation of the secondary amine to form the N-nitrosamine.

-

Reaction:

-

Experimental Protocol:

-

3-(Methylamino-d3)propionitrile is dissolved in an aqueous acidic solution (e.g., hydrochloric acid).

-

The solution is cooled in an ice bath to 0-5 °C.

-

An aqueous solution of sodium nitrite (B80452) (NaNO2) is added dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

The reaction mixture is stirred for a specified period at low temperature.

-

The product, this compound, is then extracted with an organic solvent (e.g., dichloromethane).

-

The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the final product.

-

Analytical Methods

The primary application of this compound is as an internal standard for the quantitative analysis of MNPN by mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the sensitive and selective quantification of MNPN in complex matrices.

-

Sample Preparation Protocol (for biological samples like saliva or urine):

-

To a known volume of the biological sample, add a precise amount of this compound internal standard solution.

-

Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte and internal standard from the matrix.

-

Evaporate the solvent and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Parameters (Example):

-

LC Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with water and methanol (B129727) or acetonitrile, often with a small amount of formic acid to improve ionization.

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor-to-product ion transitions for MNPN and MNPN-d3 are monitored.

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| MNPN | 114.1 | 79.1 |

| MNPN-d3 | 117.1 | 82.1 |

-

Method Validation: The analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Carcinogenic Mechanism of 3-(Methyl-nitrosoamino)propionitrile (MNPN)

The carcinogenicity of MNPN is attributed to its metabolic activation into reactive electrophiles that can damage DNA.

Metabolic Activation Pathway

The metabolic activation of MNPN is primarily mediated by cytochrome P450 enzymes in the liver and other tissues.

Caption: Metabolic activation pathway of MNPN leading to DNA adduct formation and carcinogenesis.

DNA Adduct Formation

The reactive diazonium ions generated from MNPN metabolism can alkylate DNA bases, leading to the formation of various DNA adducts. These adducts, if not repaired, can cause mutations during DNA replication, initiating the process of carcinogenesis.

Toxicology

Toxicological studies in animal models have demonstrated the potent carcinogenicity of MNPN.

Carcinogenicity Studies in Rats

Subcutaneous administration of MNPN to F344 rats has been shown to induce tumors in various organs.

| Species | Route of Administration | Total Dose (mmol/rat) | Target Organ | Tumor Incidence (%) | Reference |

| F344 Rat (Male) | Subcutaneous | 0.23 | Nasal Cavity | 86 | [3] |

| F344 Rat (Female) | Subcutaneous | 0.23 | Nasal Cavity | 71 | [3] |

| F344 Rat (Male/Female) | Subcutaneous | 1.1 | Esophagus, Nasal Cavity, Tongue | 100 | [1] |

DNA Adduct Levels in Rats

Following administration of MNPN to F344 rats, significant levels of DNA adducts have been detected in various tissues.

| Tissue | 7-(2-cyanoethyl)guanine (pmol/µmol guanine) | O6-(2-cyanoethyl)guanine (pmol/µmol guanine) | Reference |

| Nasal Mucosa | 15.2 ± 3.4 | 1.2 ± 0.3 | [4] |

| Liver | 1.8 ± 0.4 | Not Detected | [4] |

| Esophagus | 0.9 ± 0.2 | Not Detected | [4] |

Experimental Workflows

Workflow for Quantitative Analysis of MNPN

Caption: A typical experimental workflow for the quantitative analysis of MNPN using MNPN-d3.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of the potent carcinogen MNPN. Understanding its synthesis, properties, and application in validated analytical methods is crucial for researchers in toxicology, epidemiology, and drug development. This guide provides a comprehensive technical resource to support further investigation into the risks associated with MNPN exposure and the development of strategies for its mitigation.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 3-(Methylnitrosoamino)propanenitrile | C4H7N3O | CID 62163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(METHYLNITROSAMINO)PROPIONITRILE | 60153-49-3 | Benchchem [benchchem.com]

- 4. Cyanoethylation of DNA in vivo by 3-(methylnitrosamino)propionitrile, an Areca-derived carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 3-(Methyl-nitrosoamino)propionitrile-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and biological properties of 3-(Methyl-nitrosoamino)propionitrile-d3. This deuterated nitrosamine (B1359907) is of significant interest in toxicological and metabolic research, primarily as an internal standard for the quantification of its non-deuterated analogue, 3-(Methylnitrosoamino)propionitrile (MNPN). MNPN is a potent carcinogen identified in the saliva of betel quid chewers.[1][2][3] The strategic placement of deuterium (B1214612) atoms on the methyl group provides a valuable tool for distinguishing it from the naturally occurring compound in mass spectrometry-based analytical methods.

Core Chemical Properties

While specific experimental data for the deuterated compound is limited, the fundamental chemical properties can be inferred from its non-deuterated counterpart and general principles of isotopic labeling.

Table 1: Physicochemical Properties of this compound and its Non-deuterated Analog

| Property | This compound | 3-(Methylnitrosoamino)propionitrile (MNPN) |

| CAS Number | 1329834-39-0[1] | 60153-49-3[4] |

| Molecular Formula | C₄D₃H₄N₃O[1] | C₄H₇N₃O[4] |

| Molecular Weight | 116.14 g/mol [1] | 113.12 g/mol [4] |

| Appearance | Not specified (likely a light yellow liquid) | Light yellow liquid[4] |

| Boiling Point | Not specified | 102-103 °C at 0.04 mmHg[4] |

| Melting Point | Not specified | Not available |

| Density | Not specified | Not available |

| Solubility | Not specified | Not available |

Synthesis and Isotopic Enrichment

The synthesis of this compound is not explicitly detailed in readily available literature. However, it can be reasonably inferred that its synthesis would follow established methods for N-nitrosamine formation, utilizing a deuterated starting material. A plausible synthetic route would involve the nitrosation of 3-(methyl-d3-amino)propionitrile. The isotopic enrichment of the final product is a critical parameter, typically determined by mass spectrometry, to ensure its utility as an internal standard.

Metabolic Activation and Genotoxicity

The carcinogenicity of MNPN is attributed to its metabolic activation by cytochrome P450 enzymes. This process is central to its toxicological profile and is the primary area of research where the deuterated analog serves as an indispensable analytical tool.

Metabolic Pathway of 3-(Methylnitrosoamino)propionitrile

The metabolic activation of MNPN proceeds via α-hydroxylation, leading to the formation of an unstable intermediate, 2-cyanoethyldiazohydroxide. This intermediate can then react with DNA to form covalent adducts, primarily at the N7 and O6 positions of guanine. The formation of these DNA adducts is a critical initiating event in the carcinogenic process.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, a general workflow for its use in analytical methods can be outlined based on established procedures for nitrosamine analysis.

General Analytical Workflow for Quantification in Biological Matrices

The quantification of MNPN in biological samples, such as saliva or tissue homogenates, typically involves isotope dilution mass spectrometry. This compound is added as an internal standard at the beginning of the sample preparation process to account for analyte loss during extraction and ionization suppression in the mass spectrometer.

Safety and Handling

N-nitrosamines as a class of compounds are considered potent carcinogens and should be handled with extreme caution.[4] While specific toxicity data for this compound are not available, it should be treated as a carcinogen. Research on other deuterated nitrosamines suggests that isotopic substitution at the α-position to the nitroso group can reduce carcinogenic activity, as the cleavage of the C-H (or C-D) bond is often a rate-limiting step in metabolic activation.[5][6] Nevertheless, all appropriate safety precautions for handling a potent carcinogen should be strictly followed.

Table 2: General Safety and Hazard Information for N-Nitrosamines

| Hazard | Precaution |

| Carcinogenicity | Suspected human carcinogen. Handle in a designated area, such as a chemical fume hood. |

| Toxicity | May be toxic if swallowed, inhaled, or absorbed through the skin. |

| Personal Protective Equipment (PPE) | Wear appropriate gloves, lab coat, and eye protection. |

| Disposal | Dispose of as hazardous waste in accordance with local, state, and federal regulations. |

Conclusion

This compound is a critical analytical tool for researchers investigating the toxicology and metabolic fate of the potent carcinogen MNPN. While detailed physicochemical and toxicological data for the deuterated compound are scarce, its properties can be largely inferred from its non-deuterated analog and the broader class of N-nitrosamines. The metabolic activation pathway leading to DNA adduct formation is a key area of study where this isotopic standard is invaluable. All handling of this compound should be conducted with the utmost care, adhering to safety protocols for potent carcinogens. Further research to fully characterize the properties of this compound would be beneficial to the scientific community.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 60153-49-3: 3-(Methylnitrosoamino)propanenitrile [cymitquimica.com]

- 4. 3-(Methylnitrosoamino)propanenitrile | C4H7N3O | CID 62163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Deuterium isotope effects in mutagenesis by nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of deuterium on the carcinogenicity of nitroso-methyl-n-butylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3-(Methyl-nitrosoamino)propionitrile-d3 (CAS: 1329834-39-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Methyl-nitrosoamino)propionitrile-d3 (CAS: 1329834-39-0), a deuterated isotopologue of the potent carcinogen 3-(Methyl-nitrosoamino)propionitrile (MNPN). This document is intended for researchers, scientists, and professionals in drug development and toxicology. It covers the chemical and physical properties, synthesis, and primary applications of the deuterated compound, with a significant focus on its use as an internal standard in analytical methodologies. Furthermore, this guide delves into the toxicological profile of the non-deuterated parent compound, MNPN, including its metabolic activation, mechanism of carcinogenicity, and quantitative toxicity data. Detailed experimental protocols for analytical applications and diagrams of pertinent biological pathways are provided to support laboratory research and safety assessments.

Introduction

This compound is the deuterium-labeled form of 3-(Methyl-nitrosoamino)propionitrile (MNPN), a nitrosamine (B1359907) compound that has been identified as a potent carcinogen.[1] MNPN was first detected in the saliva of betel quid chewers and is recognized for its carcinogenic properties.[2] The deuterated analogue, this compound, serves as a crucial tool in analytical chemistry, particularly in quantitative analyses using mass spectrometry-based methods. Its primary application is as an internal standard for the accurate determination of MNPN levels in various biological and environmental matrices. The incorporation of deuterium (B1214612) atoms provides a distinct mass difference, allowing for precise differentiation from the endogenous analyte without significantly altering its chemical behavior during sample preparation and analysis.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties for both this compound and its non-deuterated form are presented in Table 1.

| Property | This compound | 3-(Methyl-nitrosoamino)propionitrile (MNPN) |

| CAS Number | 1329834-39-0 | 60153-49-3 |

| Molecular Formula | C₄H₄D₃N₃O | C₄H₇N₃O |

| Molecular Weight | 116.14 g/mol [2] | 113.12 g/mol [3] |

| Appearance | Pale Yellow to Yellow Oil[4] | Light yellow liquid[3] |

| Synonyms | 3-[Methyl-d3)nitrosoamino]propanenitrile; 3-[N-Nitroso(methyl-d3)amino]propionitrile[2] | 3-(Methylnitrosoamino)propanenitrile; 3-(N-Nitrosomethylamino)propionitrile[3] |

| Storage Conditions | 2-8°C Refrigerator[2] | Information not available |

Synthesis

Analytical Applications and Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analytical methods, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6] The use of a stable isotope-labeled internal standard is a robust and widely accepted approach for accurate quantification in complex matrices, as it compensates for variations in sample preparation and instrument response.[7]

General Protocol for Nitrosamine Analysis using a Deuterated Internal Standard by LC-MS/MS

This protocol provides a general framework for the quantification of MNPN in a given matrix using this compound as an internal standard. Method optimization and validation are crucial for specific applications.

4.1.1. Materials and Reagents

-

This compound (Internal Standard)

-

3-(Methyl-nitrosoamino)propionitrile (Analyte Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Sample matrix (e.g., plasma, urine, environmental sample)

-

Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)

4.1.2. Standard Solution Preparation

-

Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Analyte Stock Solution: Prepare a stock solution of MNPN in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create a calibration curve.

-

Internal Standard Spiking Solution: Prepare a dilute solution of the internal standard in the same solvent as the working standards at a fixed concentration.

4.1.3. Sample Preparation

-

Spiking: Add a known volume of the internal standard spiking solution to a measured amount of the sample, standards, and quality control samples.

-

Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard from the sample matrix.

-

Reconstitution: Evaporate the extracted solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4.1.4. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is typical.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: Typically 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte (MNPN) and the internal standard (this compound) must be determined and optimized.

-

4.1.5. Data Analysis

Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to the calibration curve generated from the standards.

Toxicology and Carcinogenicity of 3-(Methyl-nitrosoamino)propionitrile (MNPN)

The non-deuterated compound, MNPN, is a potent carcinogen. Its toxicological effects are primarily attributed to its metabolic activation into reactive species that can damage DNA.

Metabolic Activation and DNA Adduct Formation

The carcinogenicity of N-nitrosamines like MNPN is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes.[8] The metabolic process involves the α-hydroxylation of the carbon atom adjacent to the nitroso group. This unstable intermediate then undergoes further reactions to form a diazonium ion, which is a highly reactive electrophile. This electrophilic species can then react with nucleophilic sites on DNA bases, leading to the formation of DNA adducts. In the case of MNPN, this metabolic activation leads to the formation of 7-(2-cyanoethyl)guanine (B35090) and O6-(2-cyanoethyl)deoxyguanosine.[1] The formation of these DNA adducts, if not repaired, can lead to mutations during DNA replication and initiate the process of carcinogenesis.

Caption: Metabolic activation pathway of MNPN leading to DNA adduct formation and carcinogenesis.

Quantitative Carcinogenicity Data

Animal studies have demonstrated the potent carcinogenicity of MNPN. The following table summarizes some of the available quantitative data from studies in rats.

| Species | Route of Administration | Dose | Target Organ | Tumor Incidence | Reference |

| F344 Rats | Subcutaneous | 0.23 mmol/rat (total dose) | Nasal Cavity (Malignant) | 86% (males), 71% (females) | [9] |

| F344 Rats | Subcutaneous | 0.055 mmol/rat (total dose) | Liver | 43% | [9] |

Conclusion

This compound is an indispensable tool for the accurate quantification of the potent carcinogen MNPN in various matrices. Its use as an internal standard in LC-MS/MS methods provides the necessary precision and accuracy for toxicological studies, regulatory monitoring, and research in drug development. A thorough understanding of the carcinogenic mechanisms of the parent compound, MNPN, including its metabolic activation and DNA adduct formation, is critical for assessing the risks associated with exposure. The data and protocols presented in this technical guide serve as a valuable resource for scientists and researchers working in these fields.

References

- 1. Nitrosamine internal standards - what should be taken into consideration? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 3-(Methylnitrosoamino)propanenitrile | C4H7N3O | CID 62163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. US9815781B1 - Process for preparing 3-(methylsulfonyl)propionitrile - Google Patents [patents.google.com]

- 6. waters.com [waters.com]

- 7. benchchem.com [benchchem.com]

- 8. quinacrine.org [quinacrine.org]

- 9. Statistical Comparison of Carcinogenic Effects and Dose-Response Relationships in Rats and Mice for 2,4-Toluene Diamine to those Ascribed to Toluene Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure and Analysis of 3-(Methyl-nitrosoamino)propionitrile-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Methyl-nitrosoamino)propionitrile-d3 (MNPN-d3), a deuterated isotopologue of the potent carcinogen 3-(Methyl-nitrosoamino)propionitrile (MNPN). MNPN is a nitrosamine (B1359907) compound found in sources such as the saliva of betel quid chewers and is of significant interest in toxicological and cancer research.[1] The deuterated form, MNPN-d3, serves as a critical internal standard for the accurate quantification of MNPN in various biological and environmental matrices. This document details the chemical structure, physicochemical properties, and provides generalized experimental protocols for its synthesis and analysis. Furthermore, it elucidates the metabolic activation pathway of MNPN, a process central to its carcinogenic activity.

Chemical Structure and Properties

This compound is a stable isotope-labeled version of MNPN, where the three hydrogen atoms of the methyl group are replaced with deuterium (B1214612) atoms. This isotopic substitution results in a molecular weight increase of approximately 3 Da, which allows for its differentiation from the unlabeled analyte in mass spectrometry-based analytical methods.

Table 1: Physicochemical Properties of this compound and its Non-Deuterated Analog

| Property | This compound | 3-(Methyl-nitrosoamino)propionitrile |

| CAS Number | 1329834-39-0 | 60153-49-3[2] |

| Molecular Formula | C4H4D3N3O | C4H7N3O[2] |

| Molecular Weight | 116.14 g/mol [1] | 113.12 g/mol [2] |

| Appearance | Pale Yellow to Yellow Oil (presumed) | Light yellow liquid[2] |

| Boiling Point | Not available | 216-217 °F at 0.04 mmHg[2] |

| Isotopic Purity | Typically ≥98% | Not applicable |

Table 2: Spectroscopic Data for 3-(Methyl-nitrosoamino)propionitrile (Non-Deuterated)

| Data Type | Values |

| ¹H NMR | Predicted shifts based on structure. |

| δ (ppm): ~3.1 (s, 3H, N-CH3), ~3.8 (t, 2H, N-CH2), ~2.8 (t, 2H, CH2-CN) | |

| ¹³C NMR | Predicted shifts based on structure. |

| δ (ppm): ~35 (N-CH3), ~45 (N-CH2), ~15 (CH2-CN), ~118 (CN) | |

| Mass Spectrum (EI) | m/z: 113 (M+), 71, 42 |

Synthesis Protocol (General)

A specific, detailed synthesis protocol for this compound is not widely published. However, a general approach for the synthesis of N-nitrosamines involves the nitrosation of the corresponding secondary amine. The synthesis of MNPN-d3 would likely follow a similar pathway, starting from a deuterated precursor.

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Methodology:

-

Precursor: The synthesis would commence with 3-(Methyl-d3-amino)propionitrile.

-

Nitrosation: The deuterated secondary amine is reacted with a nitrosating agent. A common method is the use of sodium nitrite (B80452) (NaNO₂) in an acidic aqueous solution (e.g., with hydrochloric acid or acetic acid) at low temperatures (0-5 °C) to form the N-nitrosamine.

-

Extraction: Following the reaction, the product is extracted from the aqueous phase using an organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Purification: The crude product is then purified, typically by column chromatography on silica (B1680970) gel, to yield the final this compound.

-

Characterization: The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Analytical Protocol for Quantification (General)

This compound is primarily used as an internal standard for the quantification of MNPN in various samples. The following is a generalized protocol based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common technique for nitrosamine analysis.

Workflow for the Quantification of MNPN using MNPN-d3

Caption: A typical workflow for the analysis of MNPN using MNPN-d3 as an internal standard.

Methodology:

-

Sample Preparation: A known amount of the sample (e.g., saliva, plasma, or an environmental extract) is taken.

-

Internal Standard Spiking: A precise amount of this compound solution of a known concentration is added to the sample.

-

Extraction: The analytes (MNPN and MNPN-d3) are extracted from the sample matrix. This can be achieved through solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.

-

LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system.

-

Liquid Chromatography (LC): A C18 column is often used to chromatographically separate the analytes from other components in the extract.

-

Tandem Mass Spectrometry (MS/MS): The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both MNPN and MNPN-d3 are monitored for selective and sensitive detection.

-

-

Quantification: A calibration curve is generated using standards of known MNPN concentrations and a fixed concentration of MNPN-d3. The concentration of MNPN in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Metabolic Activation and Carcinogenic Pathway

The carcinogenicity of 3-(Methyl-nitrosoamino)propionitrile is attributed to its metabolic activation, primarily by cytochrome P450 enzymes in the liver and other tissues.[3] This bioactivation process leads to the formation of reactive intermediates that can form adducts with DNA, leading to mutations and potentially initiating cancer.

Signaling Pathway of MNPN-Induced Carcinogenesis

Caption: The metabolic activation pathway of MNPN leading to DNA adduct formation and carcinogenesis.

Pathway Description:

-

Metabolic Activation: MNPN undergoes metabolic activation through α-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes.[4]

-

Formation of Reactive Intermediates: This hydroxylation leads to the formation of unstable intermediates, which can decompose to form a reactive 2-cyanoethyldiazohydroxide.[4]

-

DNA Adduct Formation: This reactive species can then alkylate DNA bases, primarily guanine, forming DNA adducts such as 7-(2-cyanoethyl)guanine and O⁶-(2-cyanoethyl)deoxyguanosine.[4]

-

Mutagenesis and Carcinogenesis: The formation of these DNA adducts, if not repaired by the cell's DNA repair mechanisms, can lead to miscoding during DNA replication, resulting in mutations. The accumulation of such mutations in critical genes can initiate the process of carcinogenesis.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of the carcinogen MNPN in complex matrices. Understanding its chemical properties, synthesis, and analytical applications is crucial for researchers in the fields of toxicology, drug development, and cancer research. Furthermore, elucidating the metabolic pathway of its non-deuterated analog provides vital insights into the mechanisms of nitrosamine-induced carcinogenesis. This guide serves as a foundational resource for professionals working with this important labeled compound.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 3-(Methylnitrosoamino)propanenitrile | C4H7N3O | CID 62163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Enzyme mechanisms in the metabolism of nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyanoethylation of DNA in vivo by 3-(methylnitrosamino)propionitrile, an Areca-derived carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(Methyl-nitrosoamino)propionitrile-d3 molecular weight

An In-depth Technical Guide on 3-(Methyl-nitrosoamino)propionitrile-d3

This technical guide provides a focused overview of this compound, a deuterated isotopologue of the carcinogen 3-(Methyl-nitrosoamino)propionitrile. This document is intended for researchers, scientists, and professionals in drug development who are interested in the properties and applications of this compound, likely as a stable isotope-labeled internal standard for quantitative analysis.

Core Compound Data

The key quantitative data for 3-(Methyl-nitrosoamino)propionitrile and its deuterated form are summarized below. This information is crucial for mass spectrometry-based applications and for understanding the physical-chemical properties of these molecules.

| Property | 3-(Methyl-nitrosoamino)propionitrile | This compound |

| Molecular Formula | C₄H₇N₃O[1][2][3][4] | C₄H₄D₃N₃O[5][6] |

| Molecular Weight | 113.12 g/mol [1][2][3][4][7] | 116.14 g/mol [5][6] |

| Monoisotopic Mass | 113.058911855 Da[7] | 116.1364 Da[8] |

| CAS Number | 60153-49-3[1][2][4] | 1329834-39-0[5][6] |

Context and Potential Applications

3-(Methyl-nitrosoamino)propionitrile (MNPN) is recognized as a potent carcinogen.[4][5][6] It has been identified in the saliva of betel quid chewers.[1][4][5][6] The deuterated form, this compound, serves as a labeled version of MNPN.[5][6] In analytical chemistry, particularly in studies involving mass spectrometry, stable isotope-labeled compounds are invaluable as internal standards. They allow for precise and accurate quantification of the unlabeled analyte in complex biological matrices by correcting for variations during sample preparation and analysis.

Logical Workflow for Quantitative Analysis

Caption: A generalized workflow for the use of a stable isotope-labeled internal standard in a quantitative bioanalytical method.

Atomic Contributions to Molecular Weight

The difference in molecular weight between the unlabeled compound and its deuterated isotopologue is due to the substitution of three protium (B1232500) (¹H) atoms with three deuterium (B1214612) (²H or D) atoms. The atomic weight of deuterium is approximately 2.014 Da.[9][10][11][12] The following diagram illustrates the conceptual basis for the mass difference.

Caption: The isotopic substitution leading to the mass difference between the unlabeled and deuterated compound.

References

- 1. scbt.com [scbt.com]

- 2. 3-(Methylnitrosamino)propionitrile | CymitQuimica [cymitquimica.com]

- 3. veeprho.com [veeprho.com]

- 4. Propionitrile, 3-(methylnitrosamino). CAS#: 60153-49-3 [m.chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 3-(Methylnitrosoamino)propanenitrile | C4H7N3O | CID 62163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-(Methyl-d3-nitrosoamino)propionitrile | LGC Standards [lgcstandards.com]

- 9. Deuterium - Wikipedia [en.wikipedia.org]

- 10. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]

- 11. quora.com [quora.com]

- 12. Deuterium | H2 | CID 24523 - PubChem [pubchem.ncbi.nlm.nih.gov]

Carcinogenicity of 3-(Methylnitrosamino)propionitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Methylnitrosamino)propionitrile (B133914) (MNPN) is a potent N-nitrosamine compound that has demonstrated significant carcinogenic activity in animal models.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of MNPN's carcinogenicity, focusing on experimental evidence, mechanisms of action, and metabolic pathways. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to aid in the design and interpretation of future research. This document is intended to serve as a critical resource for professionals in the fields of toxicology, oncology, and drug development.

Introduction

3-(Methylnitrosamino)propionitrile (MNPN) is a nitrosamine (B1359907) of interest due to its identification in the saliva of betel quid chewers and its potent carcinogenic properties observed in laboratory animals.[3][4] Structurally, it is a nitrile-containing nitrosamine with the chemical formula C4H7N3O.[4][5] Understanding the carcinogenic risk associated with MNPN is crucial for public health, particularly in regions where betel quid chewing is prevalent. This guide synthesizes the available data on its carcinogenicity, providing a detailed technical resource for the scientific community.

In Vivo Carcinogenicity Studies

The carcinogenic potential of MNPN has been extensively evaluated in Fischer 344 (F344) rats. These studies have consistently demonstrated that MNPN is a powerful carcinogen, inducing tumors in multiple organs.[1][2]

Subcutaneous Administration

A key study involving the subcutaneous injection of MNPN in F344 rats revealed its potent and multi-organ carcinogenic effects.[1]

Experimental Protocol:

-

Animal Model: 15 male and 15 female F344 rats.[1]

-

Test Compound: 3-(Methylnitrosamino)propionitrile (MNPN), synthesized as previously reported.[3]

-

Dosing Regimen: A total of 1.1 mmol of MNPN was administered in 60 subdoses via subcutaneous injection.[1]

-

Control Group: A solvent control group received injections of the vehicle only.[1]

-

Duration: The study was terminated after 24 weeks due to significant weight loss in the treated animals.[1][3]

-

Endpoint: Gross and microscopic examination of all major organs for tumor formation.[3]

Results:

All 30 rats treated with MNPN developed tumors within the 24-week study period.[1] Notably, 26 of the rats had tumors in at least two different organs.[1] No tumors were observed in the solvent control group.[1]

Table 1: Tumor Incidence in F344 Rats Following Subcutaneous MNPN Administration [1]

| Organ | Number of Rats with Tumors (out of 30) | Percentage (%) |

| Esophagus | 27 | 90 |

| Nasal Cavity | 21 | 70 |

| Tongue | 11 | 36.7 |

| Pharynx/Forestomach | 2 | 6.7 |

Topical Application

The carcinogenicity of MNPN was also assessed via local application to the oral mucosa of rats, simulating exposure from betel quid chewing.[2]

Experimental Protocol:

-

Animal Model: F344 rats (30 animals per group).[2]

-

Test Compound: Aqueous solution of 3-(Methylnitrosamino)propionitrile (MNPN).[2]

-

Dosing Regimen: Twice daily swabbing of the oral cavity.[2]

-

Duration: Up to 61 weeks.[2]

-

Endpoint: Examination for tumors in the oral cavity and distant organs.[2]

Results:

Direct application to the oral cavity resulted in only one oral tumor in the group of 30 rats.[2] However, MNPN induced a high incidence of tumors in distant organs, confirming its potent systemic carcinogenic effects regardless of the administration route.[2]

Table 2: Distant Tumor Incidence in F344 Rats Following Oral Swabbing with MNPN [2]

| Organ | Tumor Incidence (%) |

| Nasal Cavity | 80 |

| Lung (adenomas) | 13 |

| Liver | 10 |

| Esophagus (papillomas) | 7 |

Mechanism of Carcinogenicity: Metabolic Activation and DNA Adduct Formation

N-nitrosamines, including MNPN, require metabolic activation to exert their carcinogenic effects.[6][7] This process, primarily catalyzed by cytochrome P450 enzymes, converts the parent compound into reactive electrophiles that can bind to DNA, forming DNA adducts.[6][7] These adducts, if not repaired, can lead to mutations and the initiation of cancer.[6]

The metabolic activation of MNPN is thought to proceed via α-hydroxylation, leading to the formation of an unstable intermediate, 2-cyanoethyldiazohydroxide.[8][9] This intermediate can then cyanoethylate DNA, forming adducts such as 7-(2-cyanoethyl)guanine (B35090) and O⁶-(2-cyanoethyl)guanine.[8][9][10] The formation of these adducts has been confirmed in vivo in F344 rats, with the highest levels detected in the nasal mucosa, a primary target organ for MNPN-induced carcinogenicity.[8][9]

Experimental Workflow for In Vivo Carcinogenicity Assessment

The following diagram illustrates a generalized workflow for assessing the carcinogenicity of a compound like MNPN in an animal model, based on the methodologies described in the cited literature.[1][2][3]

Conclusion

The available evidence strongly supports the classification of 3-(Methylnitrosamino)propionitrile as a potent, multi-organ carcinogen.[1][2] Its ability to induce tumors at sites distant from the point of administration highlights its systemic carcinogenic potential. The mechanism of action involves metabolic activation to a reactive intermediate that forms pro-mutagenic DNA adducts.[8][9] This technical guide provides researchers, scientists, and drug development professionals with a consolidated resource on the carcinogenicity of MNPN, which should be handled with appropriate caution in a laboratory setting. Further research may be warranted to fully elucidate the dose-response relationship and the specific signaling pathways disrupted by MNPN-induced DNA damage.

References

- 1. A study of betel quid carcinogenesis. 3. 3-(Methylnitrosamino)-propionitrile, a powerful carcinogen in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A study of betel quid carcinogenesis. IX. Comparative carcinogenicity of 3-(methylnitrosamino)propionitrile and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone upon local application to mouse skin and rat oral mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. 3-(Methylnitrosamino)propionitrile | CymitQuimica [cymitquimica.com]

- 5. 3-(Methylnitrosoamino)propanenitrile | C4H7N3O | CID 62163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(METHYLNITROSAMINO)PROPIONITRILE | 60153-49-3 | Benchchem [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Cyanoethylation of DNA in vivo by 3-(methylnitrosamino)propionitrile, an Areca-derived carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Synthesis and kinetics of decomposition of 7-(2-cyanoethyl)guanine and O6-(2-cyanoethyl)guanine, markers for reaction of acrylonitrile and 3-(methylnitrosamino)propionitrile with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(Methyl-nitrosoamino)propionitrile-d3 safety data sheet (SDS)

An In-depth Technical Guide on the Safe Handling of 3-(Methyl-nitrosoamino)propionitrile-d3

This guide provides comprehensive safety data and handling protocols for this compound. The information is intended for researchers, scientists, and professionals in drug development who may work with this compound. Given the limited availability of safety data for the deuterated form, this guide primarily relies on the well-documented safety profile of its non-deuterated analogue, 3-(Methyl-nitrosoamino)propionitrile (MNPN), as their toxicological properties are expected to be nearly identical.

Chemical Identification

| Identifier | This compound | 3-(Methyl-nitrosoamino)propionitrile (Analogue) |

| Synonyms | N-(2-Cyanoethyl)-N-(trideuteriomethyl)nitrous amide, 3-(Methyl-d3-nitrosoamino)propionitrile[1][2] | 3-(N-Nitrosomethylamino)propionitrile, MNPN, N-(2-Cyanoethyl)-N-methylnitrous amide[3][4] |

| CAS Number | 1329834-39-0[1][2][5] | 60153-49-3[3][4] |

| Molecular Formula | C4D3H4N3O[1] | C4H7N3O[3] |

| Molecular Weight | 116.14 g/mol [5] | 113.12 g/mol [3] |

Hazard Identification

This compound is classified as a hazardous substance. The primary hazards are acute oral toxicity and carcinogenicity. It is harmful to aquatic life with long-lasting effects.

GHS Classification Summary

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 3 |

| Carcinogenicity | Category 1B |

| Short-term (acute) aquatic hazard | Category 3 |

| Long-term (chronic) aquatic hazard | Category 3 |

Label Elements

-

Pictograms:

-

GHS06 (Skull and crossbones)

-

GHS08 (Health hazard)

-

-

Signal Word: Danger

-

Hazard Statements:

-

H301: Toxic if swallowed.

-

H350: May cause cancer.

-

H412: Harmful to aquatic life with long lasting effects.

-

-

Precautionary Statements:

-

Prevention: P201, P202, P264, P270, P273, P280

-

Response: P301 + P310 + P330, P308 + P313

-

Storage: P405 (Store locked up)

-

Disposal: P501

-

Experimental Protocols

Detailed experimental protocols for determining the safety data of the non-deuterated analogue are maintained by organizations such as the National Toxicology Program (NTP).[3] Key experiments for hazard evaluation typically include:

-

Acute Oral Toxicity (LD50): As per OECD Test Guideline 423, this study involves administering the substance to animals (e.g., rats) via oral gavage to determine the dose that is lethal to 50% of the test population.

-

Carcinogenicity Studies: Long-term bioassays, often over two years in rodents, are conducted to assess the potential of a substance to cause cancer. These studies are guided by protocols like OECD Test Guideline 451.

-

Ames Test (Bacterial Reverse Mutation Test): An in vitro assay (OECD Test Guideline 471) to assess the mutagenic potential of a chemical.

-

In Vitro Mammalian Cell Gene Mutation Test: This test (OECD Test Guideline 476) is used to detect gene mutations induced by chemical substances in cultured mammalian cells.[6]

First-Aid Measures

Immediate medical attention is crucial in case of exposure.

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do not induce vomiting.[3]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician.[7]

-

In Case of Skin Contact: Immediately remove all contaminated clothing.[8] Rinse skin with plenty of water and soap.[8][9]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9][10] Call an ophthalmologist.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]

-

Specific Hazards: Thermal decomposition can release irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen cyanide.[11]

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[10][11]

Accidental Release Measures

-

Personal Precautions: Avoid all personal contact.[8] Wear appropriate personal protective equipment (PPE). Ensure adequate ventilation. Remove all sources of ignition.[11]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleanup: Dampen the spilled material with 60-70% ethanol (B145695) and transfer it to a suitable, closed container for disposal.[3]

Handling and Storage

-

Handling: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid contact with skin, eyes, and clothing.[8][9] Wash hands thoroughly after handling.[9] Use in a well-ventilated area or under a chemical fume hood.[11]

-

Storage: Store in a cool, dry, and well-ventilated place.[8][10] Keep the container tightly closed.[9][10] Store locked up.[9] Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[10][11]

Exposure Controls and Personal Protection

-

Engineering Controls: Use only under a chemical fume hood.[11] Ensure eyewash stations and safety showers are close to the workstation.[10]

-

Personal Protective Equipment (PPE):

Physical and Chemical Properties

The following data pertains to the non-deuterated analogue, 3-(Methyl-nitrosoamino)propionitrile.

| Property | Value |

| Physical State | Light yellow liquid[3] |

| Boiling Point | 177 °C (351 °F) |

| Density | 0.95 g/cm³ |

| Partition Coefficient (n-octanol/water) | log Pow: 0.48 |

| Stability | Stable under recommended storage conditions[2] |

Stability and Reactivity

-

Reactivity: Not expected to be reactive under normal conditions.

-

Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).

-

Conditions to Avoid: Excess heat and incompatible materials.[12]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[11] Mixing with strong oxidizing acids can lead to violent reactions.[3]

-

Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen cyanide.[11]

Toxicological Information

-

Acute Toxicity: Toxic if swallowed (Oral LD50 data is not specified in the provided results, but it falls into Acute Toxicity Category 3).

-

Carcinogenicity: May cause cancer. It is classified as a carcinogen.[3][4] The International Agency for Research on Cancer (IARC) has determined that 3-(N-Nitrosomethylamino)propionitrile can cause cancer.[3]

-

Germ Cell Mutagenicity: No specific data available in the search results.

-

Reproductive Toxicity: No specific data available in the search results.

-

Specific Target Organ Toxicity: No specific data available in the search results.

This guide is intended to provide essential safety information. Always refer to the specific Safety Data Sheet provided by the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

References

- 1. 3-(Methyl-d3-nitrosoamino)propionitrile | LGC Standards [lgcstandards.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. 3-(Methylnitrosoamino)propanenitrile | C4H7N3O | CID 62163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. westliberty.edu [westliberty.edu]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

The Role of Deuterated Internal Standards in Quantitative Analysis

An in-depth technical guide on the utilization of a specific deuterated internal standard, MNPN-d3, is currently not feasible due to the absence of publicly available scientific literature and data pertaining to a compound designated "MNPN-d3." Extensive searches have not yielded specific information on its chemical structure, physicochemical properties, or its application in analytical methodologies.

To fulfill the user's request for a comprehensive technical guide, detailed information regarding MNPN-d3 is essential. This would typically include, but is not limited to:

-

Chemical Identity: The full chemical name and structure of the parent compound, MNPN.

-

Physicochemical Properties: Molecular weight, formula, and relevant physical and chemical characteristics.

-

Analytical Data: Mass spectrometry data (e.g., mass-to-charge ratio of precursor and product ions), chromatographic behavior (e.g., retention time under specific conditions), and spectroscopic data.

-

Experimental Context: The specific analytical assays in which MNPN-d3 is employed, including the matrix (e.g., plasma, urine) and the analyte being quantified.

While a specific guide on MNPN-d3 cannot be provided, this document will outline the fundamental principles and general methodologies for using deuterated internal standards in quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS). This information is crucial for researchers, scientists, and drug development professionals working in bioanalysis and related fields.

In quantitative mass spectrometry, an internal standard is a compound of known concentration that is added to an unknown sample to facilitate the accurate quantification of a specific analyte.[1] The ideal internal standard has physicochemical properties very similar to the analyte of interest.[2] For this reason, stable isotope-labeled internal standards (SIL-IS), particularly deuterated analogs, are considered the gold standard in bioanalysis.[1][3]

The primary advantages of using a deuterated internal standard like a hypothetical MNPN-d3 include:

-

Correction for Matrix Effects: Biological matrices are complex and can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since a deuterated internal standard is chemically almost identical to the analyte, it experiences similar matrix effects, allowing for accurate correction.

-

Compensation for Variability: Deuterated internal standards can account for variations that may occur during sample preparation, such as extraction efficiency and injection volume.[1]

-

Improved Accuracy and Precision: By minimizing the impact of experimental variability, deuterated internal standards significantly enhance the accuracy and precision of quantitative results.[3]

General Experimental Protocol for Utilizing a Deuterated Internal Standard

The following outlines a typical workflow for the use of a deuterated internal standard in a quantitative LC-MS/MS assay.

Preparation of Stock and Working Solutions

-

Analyte and Internal Standard Stock Solutions: Accurately weigh a precise amount of the analytical standard (e.g., MNPN) and the deuterated internal standard (e.g., MNPN-d3) and dissolve in an appropriate solvent (e.g., methanol, DMSO) to create high-concentration stock solutions.

-

Working Solutions: Prepare a series of working solutions for the analyte by serially diluting the stock solution to create calibration standards at different concentrations. A separate working solution for the internal standard is prepared at a constant concentration.

Sample Preparation

The goal of sample preparation is to extract the analyte and internal standard from the biological matrix and remove interfering substances. A common technique is protein precipitation.

Table 1: Example Protein Precipitation Protocol for Plasma Samples

| Step | Procedure |

| 1 | Aliquot a specific volume of the biological sample (e.g., 100 µL of plasma) into a microcentrifuge tube. |

| 2 | Add a small volume of the internal standard working solution (e.g., 10 µL of MNPN-d3) to each sample, calibrator, and quality control sample. |

| 3 | Add a protein precipitating agent (e.g., 300 µL of ice-cold acetonitrile). |

| 4 | Vortex the mixture vigorously to ensure complete protein precipitation. |

| 5 | Centrifuge the samples at high speed to pellet the precipitated proteins. |

| 6 | Transfer the supernatant containing the analyte and internal standard to a clean tube. |

| 7 | Evaporate the supernatant to dryness under a gentle stream of nitrogen. |

| 8 | Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis. |

Diagram 1: General Workflow for Sample Preparation

Caption: A typical workflow for preparing biological samples for LC-MS/MS analysis using a deuterated internal standard.

LC-MS/MS Analysis

The reconstituted sample is injected into an LC-MS/MS system. The liquid chromatography step separates the analyte and internal standard from other components in the sample. The mass spectrometer then detects and quantifies the analyte and internal standard.

Table 2: Illustrative LC-MS/MS Parameters

| Parameter | Example Value |

| Liquid Chromatography | |

| Column | C18 reverse-phase column |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Gradient | A time-dependent gradient from high aqueous to high organic |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | Specific to Analyte (e.g., MNPN) and Internal Standard (e.g., MNPN-d3) |

| Product Ion (m/z) | Specific fragment ions for the analyte and internal standard |

Diagram 2: Logic of MRM for Analyte and Internal Standard

Caption: The process of Multiple Reaction Monitoring (MRM) for the specific detection and quantification of the analyte and its deuterated internal standard.

Data Analysis

The concentration of the analyte in the original sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then compared to a calibration curve generated from the standards with known concentrations.

Conclusion

The use of a deuterated internal standard is a powerful technique for achieving accurate and reliable quantitative results in analytical chemistry, particularly in the field of drug development and clinical research. While specific details for an "MNPN-d3" internal standard are not available, the principles and methodologies described here provide a solid foundation for the application of any deuterated internal standard in a research setting. For a detailed guide on a specific compound, the full chemical identity and associated analytical data are indispensable. Researchers are encouraged to consult relevant scientific literature and supplier documentation for the specific internal standards they intend to use.

References

3-(Methyl-nitrosoamino)propionitrile-d3 physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, analytical methodologies, and biological relevance of 3-(Methyl-nitrosoamino)propionitrile-d3. This deuterated stable isotope-labeled compound is a critical tool in the quantitative analysis of its unlabeled analogue, a potent carcinogen.

Core Physical and Chemical Properties

This compound is the deuterated form of 3-(Methyl-nitrosoamino)propionitrile (MNPN), a nitrosamine (B1359907) compound. The deuterium (B1214612) labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification.

Quantitative Data Summary

| Property | This compound | 3-(Methyl-nitrosoamino)propionitrile (Unlabeled) |

| Molecular Formula | C₄H₄D₃N₃O | C₄H₇N₃O |

| Molecular Weight | 116.14 g/mol | 113.12 g/mol [1] |

| CAS Number | 1329834-39-0[2] | 60153-49-3[1] |

| Appearance | Pale Yellow to Yellow Oil (inferred from unlabeled) | Light yellow liquid[1] |

| Boiling Point | Not available | 216-217 °F at 0.04 mmHg[1] |

| Storage Conditions | 2-8°C Refrigerator, Store at room temperature | Not specified |

| Stability | Stable under recommended storage conditions. Re-analysis recommended after three years. | Not specified |

Experimental Protocols

The primary application of this compound is as an internal standard in analytical methods for the detection and quantification of the parent compound, MNPN, in various matrices, particularly in pharmaceutical products and biological samples.

General Protocol for Quantification of 3-(Methyl-nitrosoamino)propionitrile by LC-MS/MS

This protocol is a representative method adapted from established procedures for nitrosamine analysis.[3][4][5][6]

1. Sample Preparation:

-

Drug Product: Accurately weigh the powdered drug product and dissolve it in a suitable solvent (e.g., methanol/water mixture).[3]

-

Biological Matrix (e.g., Saliva): Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte from the matrix.

-

Internal Standard Spiking: A known concentration of this compound is spiked into the sample early in the preparation process to account for analyte loss during extraction and analysis.

-

Extraction and Clean-up: The sample is vortexed and sonicated to ensure complete dissolution of the analyte.[3][4] Centrifugation and filtration through a 0.22 µm filter are performed to remove particulates before injection.[4][5]

2. LC-MS/MS Analysis:

-

Chromatographic Separation: A reverse-phase C18 column is typically used for separation.

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Methanol or Acetonitrile

-

A gradient elution is employed to achieve optimal separation.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for nitrosamines.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity.

-

MRM Transition for MNPN: Precursor ion (m/z) -> Product ion (m/z)

-

MRM Transition for MNPN-d3: Precursor ion (m/z) -> Product ion (m/z) (mass shift of +3 Da compared to unlabeled)

-

-

3. Quantification:

-

A calibration curve is generated by analyzing a series of standards containing known concentrations of unlabeled MNPN and a fixed concentration of the deuterated internal standard.

-

The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.

-

The concentration of MNPN in the unknown sample is determined from the calibration curve.

Biological Significance and Metabolic Activation

3-(Methyl-nitrosoamino)propionitrile is recognized as a potent carcinogen.[2] Its carcinogenicity stems from its metabolic activation into a reactive species that can alkylate DNA, leading to mutations. The deuterated form is not used in biological studies directly but is crucial for accurately measuring the levels of the carcinogenic parent compound.

The metabolic activation of MNPN is believed to proceed via α-hydroxylation, a common pathway for many nitrosamines. This process is catalyzed by cytochrome P450 enzymes in the liver and other tissues. The resulting unstable α-hydroxy nitrosamine decomposes to form a reactive methyldiazonium ion, which is a powerful methylating agent that can modify DNA bases, primarily at the N7 and O6 positions of guanine.

Visualizations

Metabolic Activation of 3-(Methyl-nitrosoamino)propionitrile

Caption: Metabolic activation pathway of 3-(Methyl-nitrosoamino)propionitrile.

General Experimental Workflow for MNPN Quantification

Caption: General experimental workflow for the quantification of MNPN.

References

- 1. 3-(Methylnitrosoamino)propanenitrile | C4H7N3O | CID 62163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 4. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fda.gov [fda.gov]

- 6. waters.com [waters.com]

The Role of Deuterated Nitrosamines in Pharmaceutical Safety and Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of nitrosamine (B1359907) impurities in pharmaceutical products has presented a significant challenge to the industry, necessitating robust analytical methods for their detection and quantification at trace levels. Nitrosamines are a class of compounds classified as probable human carcinogens, making their control in drug substances and products a critical aspect of patient safety.[1] Deuterated nitrosamine compounds, which are stable isotope-labeled analogs of nitrosamine impurities, have become indispensable tools in the analytical workflows designed to address this challenge. Their near-identical chemical and physical properties to their non-deuterated counterparts, coupled with a distinct mass difference, make them ideal internal standards for mass spectrometry-based analytical techniques.[2]

This technical guide provides a comprehensive overview of the background of deuterated nitrosamine compounds, including their synthesis, analytical applications, metabolic fate, and toxicological significance. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the identification, control, and risk assessment of nitrosamine impurities.

Data Presentation: Comparative Physicochemical and Toxicological Data

The use of deuterated internal standards is crucial for accurate quantification in mass spectrometry by correcting for matrix effects and variations in instrument response. The key difference lies in their mass-to-charge ratio (m/z), which allows for their differentiation from the non-deuterated analyte.

| Property | N-Nitrosodimethylamine (NDMA) | N-Nitroso-d6-dimethylamine (NDMA-d6) | Reference(s) |

| Molecular Formula | C₂H₆N₂O | C₂D₆N₂O | [3] |

| Molecular Weight | 74.08 g/mol | 80.12 g/mol | [3] |

| Monoisotopic Mass | 74.0480 u | 80.0858 u | |

| Protonated m/z [M+H]⁺ | 75.0553 | 81.0931 | [4] |

The carcinogenicity of nitrosamines is a primary concern. The carcinogenic potency is often expressed as the TD50 value, which is the chronic dose rate in mg/kg body weight/day that would cause tumors in half of the test animals that would have remained tumor-free at zero dose.

| Compound | Species | Organ | TD50 (mg/kg/day) | Reference(s) |

| N-Nitrosodimethylamine (NDMA) | Rat | Liver | 0.096 | [5] |

| N-Nitrosodiethylamine (NDEA) | Hamster | Respiratory Tract | Potent carcinogen | [6] |

The kinetic isotope effect (KIE) is a phenomenon where the substitution of an atom with its heavier isotope leads to a change in the rate of a chemical reaction. In the context of nitrosamine metabolism, deuteration at the α-carbon position can significantly slow down the rate-limiting step of metabolic activation, which is the cleavage of the C-H bond by cytochrome P450 enzymes.

| Parameter | N-Nitrosodimethylamine (NDMA) | N-Nitroso-d6-dimethylamine (NDMA-d6) | Enzyme Source | Reference(s) |

| Km (mM) | 0.06 | ~0.30 (5-fold increase) | Acetone-induced rat liver microsomes | [7] |

| Vmax (nmol/min/mg protein) | 7.9 | Not appreciably affected | Acetone-induced rat liver microsomes | [7] |

Experimental Protocols

Representative Synthesis of a Deuterated Nitrosamine: N-Nitroso-d6-dimethylamine (NDMA-d6)

The synthesis of deuterated nitrosamines generally involves the reaction of a deuterated secondary amine with a nitrosating agent under acidic conditions.

Materials:

-

d6-Dimethylamine hydrochloride

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Sodium hydroxide (B78521) (NaOH) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Deionized water

Procedure:

-

Dissolve d6-dimethylamine hydrochloride in deionized water in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite to the stirred solution of the deuterated amine.

-

Carefully add hydrochloric acid dropwise to the reaction mixture while maintaining the temperature below 5 °C. The pH of the solution should be acidic (pH ~3-4) to facilitate the formation of nitrous acid.

-

Allow the reaction to stir in the ice bath for 1-2 hours.

-

After the reaction is complete, carefully neutralize the mixture by the slow addition of a sodium hydroxide solution until the pH is approximately 7-8.

-

Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude NDMA-d6.

-

The crude product can be purified by distillation or chromatography as needed.

Note: This is a representative protocol. Specific conditions such as molar ratios, reaction times, and purification methods may need to be optimized.

Analytical Detection of Nitrosamine Impurities in a Drug Product (e.g., Metformin) using LC-HRMS

This protocol is based on the principles outlined by the FDA for the analysis of nitrosamine impurities.[8]

1. Sample Preparation:

-

Drug Product: Crush a sufficient number of tablets to obtain a powder. Accurately weigh a portion of the powder equivalent to 100 mg of metformin (B114582) into a centrifuge tube.

-

Extraction: Add an appropriate volume of methanol (B129727) and vortex for approximately one minute. Shake the sample for 40 minutes using a mechanical shaker.

-

Centrifugation and Filtration: Centrifuge the sample at 4500 rpm for 15 minutes. Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.[8]

2. LC-HRMS System and Conditions:

-

LC System: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: A suitable reversed-phase column, such as a Waters XSelect HSS PFP column.[9]

-

Mobile Phase A: 0.1% formic acid in water.[9]

-

Mobile Phase B: Methanol.[9]

-

Gradient Elution: A suitable gradient program to separate the nitrosamine impurities from the drug substance and other matrix components.

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-Exactive) operated in positive electrospray ionization (ESI) mode.

-

Detection: Monitor the accurate m/z values for the protonated ions of the target nitrosamines and their deuterated internal standards.

3. Quantification:

-

A calibration curve is generated by analyzing standard solutions containing known concentrations of the nitrosamine impurities and a fixed concentration of the deuterated internal standards.

-

The concentration of the nitrosamine impurity in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualization

Nitrosamine Formation Pathway

Caption: General pathway for the formation of N-nitrosamines from amine precursors and nitrite under acidic conditions.

Metabolic Activation of Nitrosamines and DNA Adduct Formation

Caption: Metabolic activation of N-nitrosamines by cytochrome P450 enzymes leading to the formation of DNA adducts.

Workflow for Nitrosamine Risk Assessment in a Drug Substance

Caption: A stepwise workflow for the risk assessment and control of nitrosamine impurities in a drug substance.

Conclusion

Deuterated nitrosamine compounds are essential for ensuring the safety and quality of pharmaceutical products. Their role as internal standards enables the accurate and precise quantification of potentially harmful nitrosamine impurities, thereby supporting regulatory compliance and risk mitigation efforts. A thorough understanding of the formation, metabolism, and toxicology of nitrosamines, aided by the use of their deuterated analogs in research, is fundamental to developing effective control strategies. The kinetic isotope effect observed with deuterated nitrosamines not only underscores their utility in mechanistic studies but also provides insights into the metabolic activation pathways that lead to carcinogenicity. As the pharmaceutical industry continues to address the challenge of nitrosamine impurities, the synthesis and application of deuterated nitrosamines will remain a cornerstone of analytical and research endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ajpaonline.com [ajpaonline.com]

- 3. N-Nitrosodimethylamine [webbook.nist.gov]

- 4. fortis-technologies.com [fortis-technologies.com]

- 5. Risk characterization of N-nitrosodimethylamine in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comparison of the carcinogenicity of N-nitrosodiethylamine and N-nitrosodimethylamine after intratracheal instillation into Syrian golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic isotope effect on the demethylation and denitrosation of N-nitrosodimethylamine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fda.gov [fda.gov]

- 9. ijirt.org [ijirt.org]

The Discovery and Analysis of 3-(Methylnitrosamino)propionitrile in Saliva: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, formation, and analysis of 3-(Methylnitrosamino)propionitrile (B133914) (MNPN) in human saliva. MNPN is a potent carcinogen derived from the nitrosation of arecoline (B194364), a primary alkaloid in the areca nut, the main component of betel quid. This document summarizes key quantitative data, details experimental protocols for MNPN analysis, and visualizes the formation pathway and its role in carcinogenesis.

Introduction

3-(Methylnitrosamino)propionitrile (MNPN) is a significant carcinogenic compound first identified in the saliva of betel quid chewers.[1] Its presence in saliva is a direct consequence of the chemical transformation of arecoline, an alkaloid abundant in the areca nut, during the process of chewing.[2][3] Classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), MNPN has been demonstrated to be a potent carcinogen in animal models, inducing tumors in various organs, including the nasal cavity, esophagus, tongue, and liver.[1][2][4][5][6] Understanding the formation, detection, and biological effects of MNPN is crucial for research into the prevention and treatment of oral cancers associated with betel quid chewing.

Quantitative Data: MNPN in Saliva

The concentration of MNPN in the saliva of betel quid chewers has been a key area of investigation. The following table summarizes the reported quantitative data.

| Population Group | Analyte | Concentration Range (µg/L) | Analytical Method | Reference |

| Betel quid chewers | 3-(Methylnitrosamino)propionitrile (MNPN) | 0.5 - 11.4 | Gas Chromatography-Thermal Energy Analyzer, Mass Spectrometry | [1] |

Formation of MNPN

MNPN is not a natural component of the areca nut. Instead, it is formed through the chemical nitrosation of arecoline. This reaction is believed to occur in the oral cavity of individuals who chew betel quid, where nitrite, either from dietary sources or endogenous production, reacts with arecoline under specific pH conditions.[2][3]

References

- 1. 3-(Methylnitrosamino)propionitrile: occurrence in saliva of betel quid chewers, carcinogenicity, and DNA methylation in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A study of betel quid carcinogenesis. II. Formation of N-nitrosamines during betel quid chewing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Some Areca-nut-derived N-Nitrosamines - Betel-quid and Areca-nut Chewing and Some Areca-nut-derived Nitrosamines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. A study of betel quid carcinogenesis. IX. Comparative carcinogenicity of 3-(methylnitrosamino)propionitrile and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone upon local application to mouse skin and rat oral mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Integrative machine learning and transcriptomic analysis identifies key molecular targets in MNPN-associated oral squamous cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

Metabolic Pathways of 3-(Methylnitrosamino)propionitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Methylnitrosamino)propionitrile (MNPN) is a potent carcinogen found in sources such as betel quid. Its carcinogenicity is intrinsically linked to its metabolic activation, primarily mediated by cytochrome P450 (CYP) enzymes. This technical guide provides a comprehensive overview of the metabolic pathways of MNPN, detailing its bioactivation into reactive electrophiles that form DNA adducts, and potential detoxification routes. This document summarizes quantitative data where available, provides detailed experimental protocols for studying MNPN metabolism, and includes visualizations of the key pathways and workflows to support researchers in oncology, toxicology, and drug development.

Introduction